molecular formula C11H8O4 B099632 8-Hydroxy-2-methoxynaphthalene-1,4-dione CAS No. 15254-76-9

8-Hydroxy-2-methoxynaphthalene-1,4-dione

Cat. No.: B099632
CAS No.: 15254-76-9
M. Wt: 204.18 g/mol
InChI Key: HOFSOQDUZIZMBA-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methoxynaphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative of interest in medicinal chemistry and pharmacology research. Compounds based on the 1,4-naphthoquinone scaffold are known for a broad spectrum of biological activities, including significant antimicrobial and antitumoral properties (Current status of 1,4-Naphthoquinones and their derivatives for wound healing, 2024) . Researchers value these molecules in part for their redox properties and ability to generate reactive oxygen species (ROS), which can be leveraged to induce oxidative damage in target cells (The Relevance and Insights on 1,4-Naphthoquinones as ..., 2023) . The introduction of methoxy and other alkoxy groups to the naphthoquinone core is a common structural modification explored to enhance biological efficacy and selectivity (The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone, 2025) . This compound is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this and all related compounds appropriately and in accordance with all applicable local and national safety regulations.

Properties

CAS No.

15254-76-9

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

8-hydroxy-2-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3

InChI Key

HOFSOQDUZIZMBA-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that naphthoquinones can inhibit the growth of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in treating infections .
  • Anticancer Properties : Research highlights its role in inhibiting tumor cell growth. For example, derivatives of naphthoquinones have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis . A study reported that certain naphthoquinone derivatives exhibited promising activity against breast ductal carcinoma and colon adenocarcinoma cell lines .
  • Neuroprotective Effects : There is growing evidence supporting the neuroprotective properties of 8-hydroxy-2-methoxynaphthalene-1,4-dione. It has been suggested that these compounds can protect against neurodegenerative diseases by scavenging free radicals and modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi ,
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectiveProtects neurons from oxidative stress

The medicinal chemistry applications are particularly notable. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential as anticancer agents targeting specific pathways involved in tumor progression.

Materials Science Applications

In addition to its biological significance, this compound finds applications in materials science. Its unique chemical properties allow it to be incorporated into polymers or coatings that require specific functionalities such as UV protection or antimicrobial surfaces. Research indicates that naphthoquinone derivatives can enhance the mechanical properties of materials while providing additional protective features against microbial growth .

Case Study 1: Anticancer Activity

A study investigated the effects of various naphthoquinone derivatives on cancer cell lines. The results demonstrated that certain modifications to the naphthoquinone structure significantly increased cytotoxicity against breast cancer cells. This suggests that further exploration of structural variations could lead to the development of more effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial potency of this compound against Staphylococcus aureus. The study indicated that the compound could serve as a lead structure for developing new antibacterial agents, especially given the rising resistance to conventional antibiotics .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Substituents Key Properties References
8-Hydroxy-2-methoxynaphthalene-1,4-dione -OH (C8), -OCH₃ (C2) Planar naphthoquinone core; C–H⋯O interactions in crystal packing; moderate logP (~3.08)
2-Methoxynaphthalene-1,4-dione -OCH₃ (C2) Lacks C8-OH; higher hydrophobicity; used as an intermediate in antitumor derivatives
5,8-Dihydroxy-2-methoxynaphthalene-1,4-dione -OH (C5, C8), -OCH₃ (C2) Increased redox activity due to dual hydroxyl groups; forms coordination complexes with metals
2-Heptyl-8-hydroxynaphthalene-1,4-dione -OH (C8), -C₇H₁₅ (C2) Enhanced lipophilicity (logP >5); alkyl chain disrupts planar intermolecular interactions
2-[(5-Chloro-2-hydroxyphenyl)hydroxymethyl]naphthalene-1,4-dione -CH(OH)C₆H₃Cl(OH) (C2) Bulky substituent reduces crystal stability; Cl enhances electrophilicity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) at C2 increases electron density, activating the ring for electrophilic substitution. Chloro or carbonyl groups (e.g., in ) deactivate the ring .
  • Hydrogen Bonding : The C8-OH group facilitates intermolecular C–H⋯O interactions, critical for crystal packing and solubility .
  • Lipophilicity : Alkyl chains (e.g., heptyl in 5ad) significantly increase logP, whereas polar groups like -OH reduce logP .

Crystal Structure and Stability

  • Planarity and Interactions: All naphthoquinones exhibit planar cores. The title compound forms C–H⋯O bonds with adjacent molecules, while alkyl-substituted analogues (e.g., 2-heptyl derivatives) exhibit weaker van der Waals interactions .
  • Thermal Stability : Bulky substituents (e.g., in ) reduce melting points due to disrupted packing, whereas methoxy/hydroxy derivatives show higher thermal stability .

Preparation Methods

Acid-Catalyzed Methanolysis of 2-Hydroxy-1,4-naphthoquinone

The most direct synthesis involves refluxing 2-hydroxy-1,4-naphthoquinone (lawsone) in methanol with hydrochloric acid. This method, reported by SciELO researchers, achieves a 73% yield of 2-methoxynaphthalene-1,4-dione. The reaction mechanism proceeds via acid-catalyzed nucleophilic substitution, where the hydroxyl group at position 2 is replaced by a methoxy group. Critical parameters include:

  • Reaction Duration : 4 hours under reflux ensures complete conversion.

  • Solvent System : Methanol acts as both solvent and methylating agent.

  • Acid Concentration : Concentrated HCl (0.8 mL per 50 mL methanol) optimizes protonation of the hydroxyl group, facilitating substitution.

The product is isolated as a yellow solid with a melting point of 179–180°C, consistent with literature values. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, showing a singlet at δ\delta 3.92 ppm for the methoxy group and aromatic protons between δ\delta 7.68–8.19 ppm.

Alkaline Methylation Using Dimethyl Sulfate

An alternative approach employs dimethyl sulfate (DMS) and potassium carbonate (K2_2CO3_3) in acetone. This method, though less common for 2-methoxy derivatives, is effective for introducing methoxy groups under mild conditions:

  • Reaction Setup : 2-Hydroxy-3-bromo-1,4-naphthoquinone is dissolved in acetone with K2_2CO3_3 and DMS.

  • Mechanism : DMS acts as a methylating agent, while K2_2CO3_3 deprotonates the hydroxyl group, enhancing nucleophilicity.

  • Yield : 80% after 6 hours of reflux.

This method is advantageous for substrates sensitive to acidic conditions but requires careful handling due to DMS’s toxicity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol’s dual role as solvent and reagent simplifies the synthesis but limits scalability. Trials with ethanol or isopropanol reduce yields to <50%, highlighting methanol’s superior nucleophilicity. Elevated temperatures (reflux at 65°C) are critical for overcoming activation energy barriers, whereas room-temperature reactions exhibit incomplete conversion.

Acid vs. Base Catalysis

Hydrochloric acid outperforms sulfuric or acetic acids in methanolysis, likely due to stronger protonation of the hydroxyl group. In contrast, alkaline conditions (e.g., K2_2CO3_3) are preferable for DMS-mediated methylation, avoiding side reactions such as quinone reduction.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H-NMR : The methoxy proton resonance at δ\delta 3.92 ppm (singlet, 3H) and aromatic protons between δ\delta 7.68–8.19 ppm align with the expected structure.

  • IR Spectroscopy : Peaks at 1676 cm1^{-1} (C=O stretch) and 1635 cm1^{-1} (C=C aromatic) further validate the product.

Purity Assessment

Chromatographic analysis (TLC and HPLC) confirms >95% purity for both synthetic routes. Recrystallization from chloroform-methanol mixtures enhances purity to >99%.

Comparative Analysis of Methodologies

Parameter Acid-Catalyzed Methanolysis Dimethyl Sulfate Methylation
Yield73%80%
Reaction Time4 hours6 hours
Toxicity ConcernsLow (HCl, methanol)High (DMS)
ScalabilityModerateLimited by DMS handling
ByproductsMinimalBromide ions

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Hydroxy-2-methoxynaphthalene-1,4-dione
Reactant of Route 2
8-Hydroxy-2-methoxynaphthalene-1,4-dione

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